Thienamycin
CAS No.: 59995-64-1
Cat. No.: VC21352353
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59995-64-1 |
---|---|
Molecular Formula | C11H16N2O4S |
Molecular Weight | 272.32 g/mol |
IUPAC Name | (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 |
Standard InChI Key | WKDDRNSBRWANNC-ATRFCDNQSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O |
SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O |
Canonical SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O |
Appearance | Solid |
Discovery and Historical Background
Thienamycin was first isolated from the soil bacterium Streptomyces cattleya in 1976 during screening for inhibitors of bacterial cell wall synthesis. The discovery was officially announced at the 16th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) meeting that same year . Initial isolation attempts proved exceptionally challenging due to the compound's inherent chemical instability. After considerable effort and extensive purification processes, researchers finally isolated thienamycin at greater than 90% purity, enabling its structural elucidation by 1979 .
The significance of this discovery cannot be overstated, as thienamycin became the prototype for an entirely new class of β-lactam antibiotics. Prior to thienamycin's discovery, the β-lactam family was limited primarily to penicillins and cephalosporins, both of which faced increasing resistance issues. Thienamycin offered a novel approach to combating bacterial infections, particularly those demonstrating resistance to existing antibiotics .
Chemical Structure and Properties
Structural Features
One of the most distinctive features of thienamycin is its hydroxyethyl side chain, which represents a radical departure from conventional penicillins and cephalosporins that typically possess an acylamino substituent on the β-lactam ring. The specific stereochemistry of this hydroxyethyl side chain is a critical attribute for the biological activity of carbapenems .
At physiological pH (7.0), thienamycin exists as a zwitterion, containing both positively and negatively charged functional groups within the same molecule. This characteristic influences its pharmacokinetic properties and antimicrobial activity .
Chemical Stability
Despite its remarkable antimicrobial properties, thienamycin exhibits significant chemical instability, which ultimately limited its direct clinical application. The compound is unstable in aqueous solutions and particularly sensitive to hydrolysis under mildly basic conditions (above pH 8.0). Additionally, thienamycin demonstrates high reactivity toward nucleophiles, including hydroxylamine, cysteine, and remarkably, even its own primary amine group .
This inherent instability in concentrated solutions and solid form made thienamycin unsuitable for pharmaceutical development in its natural state . The recognition of these limitations directly stimulated research into developing more stable derivatives that could retain thienamycin's exceptional antimicrobial properties while overcoming its stability challenges.
Biosynthesis
The biosynthetic pathway of thienamycin has been extensively studied, leading to the identification and characterization of a dedicated gene cluster (thn) in Streptomyces cattleya responsible for its production .
The Thienamycin Gene Cluster
Genetic analysis has revealed numerous genes within the thn cluster that participate in thienamycin biosynthesis. Mutational studies have established the roles of several key genes in this pathway:
Gene | Function | Effect of Mutation on Thienamycin Production |
---|---|---|
thnL | Structural gene | Negative impact |
thnN | Structural gene | Negative impact |
thnO | Structural gene | Negative impact |
thnP | Structural gene | Complete absence of production |
thnG | Structural gene | 2-3 fold increase in production |
thnI | Regulatory gene | Regulatory effect |
thnR | Non-essential gene | No significant effect |
thnT | Non-essential gene | No significant effect |
These findings demonstrate the complex genetic regulation of thienamycin biosynthesis and have provided insights into potential strategies for enhancing production yields .
Biosynthetic Pathway
The biosynthetic assembly of thienamycin proceeds through multiple enzymatic steps. The initial step involves pyrrolidine ring formation catalyzed by ThnE, which functions as a carboxymethylproline synthase . The pathway for the cysteaminyl side chain synthesis has been proposed to involve coenzyme A (CoA), which appears to serve as the source of cysteamine after sequential cleavage by several enzymes including ThnR, ThnH, and ThnT .
Analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has identified several putative intermediates in the biosynthetic pathway. Notably, a compound with a mass corresponding to carbapenam-3-carboxylic acid has been detected in certain mutants, suggesting that the assembly of thienamycin's bicyclic nucleus might proceed analogously to that of simpler natural carbapenems .
Although thienamycin is a natural product with a determined biosynthetic pathway, yields from natural fermentation and purification processes remained low, limiting commercial viability through this approach . This production challenge further emphasized the importance of developing synthetic or semi-synthetic routes for thienamycin and its derivatives.
Mechanism of Action
Thienamycin, like other β-lactam antibiotics, exerts its antimicrobial activity by interfering with bacterial cell wall synthesis, specifically targeting peptidoglycan biosynthesis. This mechanism of action renders the bacteria structurally compromised, eventually leading to cell lysis and death .
Penicillin-Binding Protein Interactions
Thienamycin binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. While thienamycin demonstrates affinity for all PBPs in Escherichia coli, it shows preferential binding to PBP-1 and PBP-2, which are specifically associated with cell wall elongation . This selective binding profile contributes to thienamycin's bactericidal efficacy.
Resistance to β-Lactamases
Unlike many other β-lactam antibiotics that are rendered ineffective through rapid hydrolysis by bacterial β-lactamase enzymes, thienamycin maintains its antimicrobial activity even against β-lactamase-producing strains . This remarkable resistance to enzymatic degradation represented a significant advancement in addressing one of the primary mechanisms of bacterial antibiotic resistance, making thienamycin particularly valuable against multidrug-resistant organisms.
Antimicrobial Spectrum and Activity
Thienamycin demonstrates exceptional potency and an unusually broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics of the time.
Activity Against Gram-Positive Bacteria
Thienamycin exhibits outstanding activity against Gram-positive organisms, particularly Staphylococcus aureus, for which it was identified as the most active antibiotic in comparative studies . Its efficacy extends to Staphylococcus epidermidis, Streptococcus pneumoniae, and group A and group B streptococci, inhibiting most isolates at concentrations below 0.031 μg/ml .
Activity Against Gram-Negative Bacteria
The antimicrobial spectrum of thienamycin encompasses numerous Gram-negative pathogens, including challenging species like Pseudomonas aeruginosa. In early evaluations, all tested isolates were inhibited at concentrations less than or equal to 25 μg/ml, with exceptions noted for only 12% of Enterobacter species isolates and 3% of Serratia marcescens isolates .
Activity Against Anaerobes
Thienamycin also demonstrates impressive efficacy against anaerobic bacteria, including Bacteroides fragilis, which often presents challenges in clinical settings due to resistance to multiple antibiotics .
Comparative Antimicrobial Activity
The table below summarizes the comparative antimicrobial activity of thienamycin against various bacterial species:
Bacterial Species | Thienamycin Activity | Notes |
---|---|---|
Staphylococcus aureus | Excellent | Most active antibiotic tested against this organism |
Streptococcus pneumoniae | Excellent | Inhibition at very low concentrations |
Group A and B streptococci | Excellent | Inhibition at concentrations <0.031 μg/ml |
Streptococcus faecalis | Good | 90% of strains inhibited at 1 μg/ml |
Pseudomonas aeruginosa | Good | Active against strains resistant to other antibiotics |
Enterobacter species | Good/Variable | 88% of isolates highly susceptible |
Serratia marcescens | Good/Variable | 97% of isolates highly susceptible |
Bacteroides fragilis | Excellent | Superior to other β-lactams, chloramphenicol, metronidazole, and clindamycin |
Pseudomonas maltophilia | Poor | One of few species showing resistance |
This broad-spectrum activity established thienamycin as a potential solution for difficult-to-treat infections, particularly those caused by multidrug-resistant organisms .
Chemical Instability and Limitations
Despite its remarkable antimicrobial properties, thienamycin's direct clinical application was severely hindered by its chemical instability. This instability manifests in several ways that made pharmaceutical development challenging:
-
Thienamycin demonstrates poor stability in aqueous solutions, limiting formulation options.
-
The compound is highly sensitive to mild base hydrolysis, particularly at pH levels above 8.0.
-
Thienamycin exhibits high reactivity with nucleophiles, including hydroxylamine and cysteine.
-
Uniquely, thienamycin's primary amine group can react with another thienamycin molecule, leading to self-degradation in concentrated solutions .
Development of Derivatives: Imipenem
The recognition of thienamycin's chemical instability drove the development of more stable derivatives, the most significant being imipenem (N-formimidoyl thienamycin or MK0787), which became the first clinically used carbapenem antibiotic.
Imipenem: A Stabilized Thienamycin
Imipenem was developed through chemical modification of thienamycin, specifically by introducing a formimidoyl group. This modification resulted in a crystalline product with dramatically improved stability in both solid state and concentrated solutions . Beyond addressing stability concerns, imipenem demonstrated antibacterial properties that were actually superior to those of the parent compound thienamycin .
Cilastatin: Addressing Metabolic Limitations
Despite imipenem's improved stability, another challenge emerged during its development. The compound was found to undergo rapid metabolism by dehydropeptidase enzymes in the human renal tubules, leading to potentially reduced efficacy and nephrotoxicity concerns .
This challenge was overcome through the development of cilastatin (MK0791), a specific dehydropeptidase inhibitor. When co-administered with imipenem, cilastatin prevents imipenem's renal metabolism, ensuring high urinary concentrations and eliminating the nephrotoxicity observed with imipenem alone at high doses. This innovative imipenem-cilastatin combination brought the full potential of thienamycin derivatives to clinical practice .
Clinical Significance and Impact
Thienamycin's Legacy
Although thienamycin itself never reached clinical use due to its instability, its discovery fundamentally transformed antimicrobial therapy by:
-
Establishing the carbapenem class of antibiotics, now considered among the most potent and broad-spectrum antibacterial agents available.
-
Serving as the template for the development of clinically crucial derivatives, including imipenem, meropenem, ertapenem, and doripenem.
-
Providing a solution for infections caused by multidrug-resistant organisms, particularly those producing β-lactamases .
Importance in Modern Medicine
The clinical importance of carbapenems derived from thienamycin continues to grow as antimicrobial resistance becomes increasingly prevalent. These agents often serve as "antibiotics of last resort" for serious infections caused by resistant Gram-negative pathogens. The unique structural features first identified in thienamycin remain central to modern carbapenem design and development .
Imipenem and other clinically used carbapenems are currently manufactured through total organic synthesis, as natural fermentation yields remain impractical for commercial scale. These antibiotics are among the most expensive on the market, reflecting both their clinical value and production challenges .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume